2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound with the molecular formula C12H20O3 It is characterized by a cyclopropane ring substituted with a carboxylic acid group and a methyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene followed by functional group transformations to introduce the carboxylic acid and methyloxane groups. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
trans-Chrysanthemic acid: A structurally related compound with similar cyclopropane and carboxylic acid features.
Uniqueness
2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid stands out due to its specific combination of a cyclopropane ring, carboxylic acid group, and methyloxane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c1-7-4-5-15-8(6-7)9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
DMJMOLKIANIRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(C1)C2C(C2(C)C)C(=O)O |
Origin of Product |
United States |
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